Dihydroorotate -

Dihydroorotate

Catalog Number: EVT-8538282
CAS Number:
Molecular Formula: C5H5N2O4-
Molecular Weight: 157.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydroorotate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of dihydroorotic acid. It is functionally related to an orotate. It is a conjugate base of a dihydroorotic acid.
Source and Classification

Dihydroorotate is classified as a pyrimidine derivative and is produced from carbamoyl phosphate and aspartate during the initial steps of pyrimidine biosynthesis. It is synthesized in organisms ranging from bacteria to humans. The enzyme dihydroorotate dehydrogenase catalyzes its oxidation to orotate, marking it as a pivotal compound in nucleotide metabolism.

Synthesis Analysis

Methods and Technical Details

Dihydroorotate can be synthesized through various methods, primarily involving enzymatic reactions. The most notable method includes:

  • Enzymatic Synthesis: Dihydroorotate is synthesized from carbamoyl phosphate and aspartate by the enzyme dihydroorotase. This reaction occurs in two steps:
    1. Formation of N-carbamoyl aspartate.
    2. Cyclization and subsequent dehydration to yield dihydroorotate.

Additionally, chemical synthesis methods have been developed that utilize various reagents and conditions to produce dihydroorotate in the laboratory setting.

Chemical Reactions Analysis

Reactions and Technical Details

Dihydroorotate undergoes several important reactions, primarily catalyzed by dihydroorotate dehydrogenase:

  • Oxidation Reaction:
    Dihydroorotate+UbiquinoneOrotate+Ubiquinol\text{Dihydroorotate}+\text{Ubiquinone}\rightarrow \text{Orotate}+\text{Ubiquinol}

This reaction is crucial for converting dihydroorotate into orotate, facilitating the continuation of pyrimidine biosynthesis.

Additionally, dihydroorotate can participate in various chemical reactions under laboratory conditions, including condensation reactions that may lead to the formation of other pyrimidine derivatives.

Mechanism of Action

Process and Data

The mechanism by which dihydroorotate functions involves its oxidation by dihydroorotate dehydrogenase. This enzyme utilizes flavin mononucleotide as a cofactor and ubiquinone as an electron acceptor. The process can be summarized as follows:

  1. Substrate Binding: Dihydroorotate binds to the active site of dihydroorotate dehydrogenase.
  2. Electron Transfer: Electrons are transferred from dihydroorotate to flavin mononucleotide, resulting in the reduction of flavin.
  3. Formation of Orotate: The oxidized form of dihydroorotate is released as orotate, while ubiquinone is reduced to ubiquinol.

This enzymatic process is critical for maintaining cellular nucleotide levels necessary for DNA and RNA synthesis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydroorotate exhibits several notable physical and chemical properties:

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in water due to its polar nature.
  • Melting Point: Approximately 160 °C.
  • pH Stability: Stable within a pH range of 6-8.

These properties contribute to its functionality within biological systems and its potential use in pharmaceutical applications.

Applications

Scientific Uses

Dihydroorotate has several significant applications in scientific research and medicine:

  • Cancer Research: As an intermediate in pyrimidine synthesis, inhibitors targeting dihydroorotate dehydrogenase are being explored for their potential to treat malignancies such as acute myeloid leukemia by disrupting nucleotide synthesis pathways .
  • Autoimmune Diseases: Compounds that inhibit dihydroorotate dehydrogenase are also being investigated for their therapeutic effects on diseases like rheumatoid arthritis .
  • Biochemical Studies: Dihydroorotate serves as a model compound for studying enzymatic mechanisms involved in nucleotide metabolism.
Enzymatic Role in Pyrimidine Biosynthesis

Catalytic Function of Dihydroorotate Dehydrogenase (Dihydroorotate Dehydrogenase)

Dihydroorotate dehydrogenase (Dihydroorotate Dehydrogenase) is a mitochondrial enzyme that catalyzes the fourth and sole redox reaction within the de novo pyrimidine biosynthesis pathway. This step is universally conserved and indispensable for generating uridine monophosphate, the precursor molecule for all cellular pyrimidine nucleotides [1] [4] [7].

Oxidation of Dihydroorotate to Orotate as the Rate-Limiting Step

The conversion catalyzed by Dihydroorotate Dehydrogenase involves the stereospecific oxidation of (S)-dihydroorotate to orotate. This reaction represents a critical control point within the de novo pathway. Kinetic studies demonstrate that this oxidation is often the rate-limiting step under physiological conditions, primarily due to the enzyme's low substrate affinity (Km typically in the micromolar range) and its tight coupling to mitochondrial respiratory chain function and coenzyme Q availability [1] [4] [9]. The reaction is essentially irreversible, driving the pathway forward and ensuring efficient flux towards UMP synthesis, particularly crucial in highly proliferative states [1] [6].

Flavin Mononucleotide-Dependent Redox Reactions and Ubiquinone Coupling

Dihydroorotate Dehydrogenase belongs to the class of flavin-dependent oxidoreductases. It utilizes a tightly bound flavin mononucleotide (FMN) cofactor as its primary electron acceptor. The catalytic cycle involves two distinct half-reactions:

  • Oxidation Half-Reaction: (S)-dihydroorotate transfers a hydride ion (H⁻) to FMN, generating orotate and reduced FMN (FMNH₂).
  • Reoxidation Half-Reaction: FMNH₂ is reoxidized by transferring electrons to ubiquinone (Coenzyme Q, CoQ) dissolved within the inner mitochondrial membrane. This step regenerates FMN, allowing the catalytic cycle to continue, and produces ubiquinol (CoQH₂) [1] [6] [8].

Crucially, the enzyme's active site architecture positions FMN optimally for hydride transfer from dihydroorotate. A conserved cysteine residue (in class 1 enzymes) or serine residue (in class 2 enzymes, including human Dihydroorotate Dehydrogenase) acts as a catalytic base, facilitating proton abstraction during dihydroorotate oxidation. Lysine residues are often involved in stabilizing the transition state and orienting the substrate [8]. This FMN/CoQ-dependent mechanism classifies mammalian Dihydroorotate Dehydrogenase as a Class 2 enzyme [2] [6].

Table 1: Key Features of Dihydroorotate Dehydrogenase Classes

FeatureClass 1AClass 1BClass 2 (Mammalian)
LocationCytoplasm (Bacteria)Cytoplasm (Bacteria)Inner Mitochondrial Membrane
StructureHomodimerHeterotetramerMonomer
Catalytic ResidueCysteineCysteineSerine
Electron AcceptorFumarate or NAD⁺Fumarate or NAD⁺Ubiquinone (CoQ)
O₂ RequirementNoNoIndirectly via Respiratory Chain
Representative OrganismLactococcus lactisEscherichia coliHomo sapiens

Metabolic Integration with Mitochondrial Electron Transport Chain

The subcellular localization of Dihydroorotate Dehydrogenase on the outer surface of the inner mitochondrial membrane and its dependence on ubiquinone create a fundamental link between pyrimidine biosynthesis and cellular bioenergetics [1] [6] [7].

Electron Transfer to Coenzyme Q in the Inner Mitochondrial Membrane

The reoxidation of FMNH₂ by Dihydroorotate Dehydrogenase involves the direct transfer of electrons to the ubiquinone pool within the lipid bilayer of the inner mitochondrial membrane. This process utilizes a hydrophobic channel formed by the enzyme's N-terminal domain, allowing access for ubiquinone to the FMN binding site deep within the C-terminal domain [2] [6]. The reduction of ubiquinone to ubiquinol (CoQH₂) is an integral part of the Dihydroorotate Dehydrogenase catalytic cycle. Consequently, the enzyme's activity is absolutely dependent on the availability of an oxidized ubiquinone acceptor. This direct donation of electrons into the CoQ pool positions Dihydroorotate Dehydrogenase as a direct physical and functional associate of mitochondrial respiratory complexes II (Succinate Dehydrogenase) and III (Cytochrome bc₁ complex) [1] [4] [6].

Adenosine Triphosphate Synthesis Linkage Through Oxidative Phosphorylation

The electrons injected into the ubiquinone pool by Dihydroorotate Dehydrogenase flow through the mitochondrial electron transport chain (ETC) via Complex III and Complex IV (Cytochrome c Oxidase). This electron flow drives the translocation of protons (H⁺) from the mitochondrial matrix into the intermembrane space, establishing an electrochemical proton gradient (ΔμH⁺). The energy stored in this gradient is then utilized by Adenosine Triphosphate Synthase (Complex V) to phosphorylate Adenosine Diphosphate to Adenosine Triphosphate – the process of oxidative phosphorylation [6]. Therefore, the oxidation of dihydroorotate by Dihydroorotate Dehydrogenase is not only essential for pyrimidine synthesis but also contributes directly to mitochondrial energy production by feeding electrons into the ETC. Inhibition of Dihydroorotate Dehydrogenase activity or disruption of the ETC compromises both pyrimidine synthesis and mitochondrial Adenosine Triphosphate generation [1] [6] [7].

Salvage Pathway vs. De Novo Synthesis Dynamics in Proliferating Cells

Cells possess two primary routes to maintain pyrimidine nucleotide pools: the de novo biosynthesis pathway and the salvage pathway. Their relative contributions vary dramatically depending on cell type, differentiation status, and proliferation rate [4] [5] [6].

  • Salvage Pathway: This pathway recycles pre-existing pyrimidine nucleobases and nucleosides (e.g., uracil, uridine, cytidine) from the extracellular environment or intracellular degradation products. Key enzymes include uridine/cytidine kinase (UCK), which phosphorylates uridine and cytidine to Uridine Monophosphate and Cytidine Monophosphate, respectively, and uracil phosphoribosyltransferase, which converts uracil to Uridine Monophosphate using phosphoribosyl pyrophosphate. Transporters of the Solute Carrier family 28 (concentrative nucleoside transporters) and Solute Carrier family 29 (equilibrative nucleoside transporters) govern the cellular uptake of extracellular nucleosides [4] [5].
  • De Novo Synthesis Pathway: As described, this pathway builds pyrimidine nucleotides ab initio from simple precursors (glutamine, bicarbonate, aspartate, Phosphoribosyl Pyrophosphate) via six enzymatic steps, including the Dihydroorotate Dehydrogenase-catalyzed reaction [4] [7].

The dynamics between these pathways are particularly crucial in proliferating cells, such as cancer cells or activated lymphocytes:

  • Increased Demand: Rapid cell division necessitates massive amounts of pyrimidine nucleotides (UTP, CTP, dTTP, dCTP) for DNA and RNA synthesis, far exceeding what can typically be met by salvage alone under physiological concentrations of extracellular pyrimidines (~1-10 μM) [4] [6] [7].
  • Dominance of De Novo Synthesis: Highly proliferative cells exhibit a marked upregulation of the de novo pathway enzymes, including Dihydroorotate Dehydrogenase. This pathway becomes the dominant source of pyrimidines, essential to meet the biosynthetic demands for nucleic acid precursors. The salvage pathway, while present, is often insufficient to compensate for the blockade of de novo synthesis in these cells [4] [5] [7].
  • Metabolic Vulnerability: This dependence on de novo synthesis creates a metabolic vulnerability. Inhibitors targeting key enzymes in this pathway, particularly Dihydroorotate Dehydrogenase (e.g., brequinar, leflunomide/teriflunomide active metabolite), cause rapid depletion of the intracellular pyrimidine nucleotide pools (Uridine Monophosphate, Uridine Diphosphate, Uridine Triphosphate, Cytidine Triphosphate, deoxythymidine triphosphate). This depletion halts RNA and DNA synthesis, leading to cell cycle arrest (often in S-phase) and ultimately cell death or differentiation in rapidly dividing cells [3] [4] [7].
  • Salvage Pathway Limitations: While supraphysiological concentrations of uridine (e.g., ~100 μM) can often bypass the inhibition of de novo synthesis and rescue cell growth, the capacity of the salvage pathway is intrinsically limited by the expression and activity of nucleoside transporters (Solute Carrier family 28/Solute Carrier family 29) and salvage enzymes (e.g., uridine kinase). Many highly proliferative cells, especially certain cancer cells, exhibit relatively low salvage pathway activity compared to their heightened de novo flux [4] [5] [7]. Combining Dihydroorotate Dehydrogenase inhibitors with inhibitors of salvage pathways (e.g., dipyridamole, which blocks nucleoside transporters) can enhance cytotoxicity synergistically [3] [4].
  • Beyond Nucleotides: Pyrimidine nucleotides serve roles beyond nucleic acid synthesis. Uridine Triphosphate is required for glycogen synthesis (Uridine Diphosphate-glucose), glycosaminoglycan synthesis (Uridine Diphosphate-glucuronic acid, Uridine Diphosphate-N-acetylglucosamine), and protein glycosylation. Cytidine Triphosphate is essential for phospholipid biosynthesis (Cytidine Diphosphate-choline, Cytidine Diphosphate-ethanolamine). Inhibition of de novo synthesis therefore disrupts these critical cellular processes, contributing to the anti-proliferative effects [4] [7].

Table 2: Dynamics of Pyrimidine Synthesis Pathways in Different Cell States

CharacteristicResting/Differentiated CellsHighly Proliferating Cells
Pyrimidine DemandLow (Maintenance)Very High (DNA/RNA synthesis)
Primary Pyrimidine SourceSalvage PathwayDe Novo Biosynthesis Pathway
Dihydroorotate Dehydrogenase ActivityLowHigh / Upregulated
Salvage Pathway ActivitySufficient for needsInsufficient to meet high demand alone
Sensitivity to Dihydroorotate Dehydrogenase InhibitionLow (Salvage can compensate)High (Dependent on de novo flux)
Effect of Uridine RescueNot typically requiredOften requires high concentrations (≥100 µM)

Properties

Product Name

Dihydroorotate

IUPAC Name

2,6-dioxo-1,3-diazinane-4-carboxylate

Molecular Formula

C5H5N2O4-

Molecular Weight

157.10 g/mol

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/p-1

InChI Key

UFIVEPVSAGBUSI-UHFFFAOYSA-M

SMILES

C1C(NC(=O)NC1=O)C(=O)[O-]

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)[O-]

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